4-Oxo-6-{[(2-oxoazepan-3-yl)amino]sulfonyl}-1,4-dihydroquinoline-3-carboxylic acid
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Description
4-Oxo-6-{[(2-oxoazepan-3-yl)amino]sulfonyl}-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C16H17N3O6S and its molecular weight is 379.39. The purity is usually 95%.
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Biological Activity
4-Oxo-6-{[(2-oxoazepan-3-yl)amino]sulfonyl}-1,4-dihydroquinoline-3-carboxylic acid is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core fused with a sulfonamide moiety and an azepane derivative. The structural formula can be represented as follows:
Where x,y,z,w,v denote the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule. The exact molecular formula and weight are essential for understanding its reactivity and interaction with biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, which may play a role in its pharmacological effects.
- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains by interfering with folic acid synthesis.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
Effect | Mechanism | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Modulation of cytokine release | |
Antioxidant | Scavenging free radicals |
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of cell wall synthesis.
- Anti-inflammatory Research : In vitro studies indicated that the compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in macrophage cell lines when stimulated with lipopolysaccharides (LPS).
- Antioxidant Activity : Experimental results showed that the compound exhibited significant scavenging activity against DPPH radicals, suggesting potential use in oxidative stress-related conditions.
Properties
IUPAC Name |
4-oxo-6-[(2-oxoazepan-3-yl)sulfamoyl]-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S/c20-14-10-7-9(4-5-12(10)18-8-11(14)16(22)23)26(24,25)19-13-3-1-2-6-17-15(13)21/h4-5,7-8,13,19H,1-3,6H2,(H,17,21)(H,18,20)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHGMCFBWPNABS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NS(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.